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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of 1-Piperidinoacetone (CAS No: 6784-61-8).[1][2][3][4] The document details

its molecular structure, physicochemical properties, and expected spectral characteristics.

Furthermore, a detailed experimental protocol for its synthesis via the Mannich reaction is

provided, alongside essential safety and handling information. This guide is intended to serve

as a valuable resource for professionals in research and development who are working with or

considering the use of this compound.

Introduction
1-Piperidinoacetone, also known as 1-(piperidin-1-yl)propan-2-one, is a beta-amino ketone.[1]

[3][4] Beta-amino ketones are a significant class of organic compounds that serve as versatile

intermediates in the synthesis of a wide array of more complex molecules, including various

pharmaceuticals. The presence of both a basic amino group and a carbonyl group allows for a
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variety of chemical transformations. This guide synthesizes the available data on 1-
Piperidinoacetone to facilitate its effective and safe use in a laboratory setting.

Physical and Chemical Properties
The physical and chemical properties of 1-Piperidinoacetone are summarized below. It is

important to note that while some data is derived from experimental sources, other values are

predicted based on computational models due to a lack of published experimental data.

General Properties
Property Value Source

CAS Number 6784-61-8 [1][2]

Molecular Formula C₈H₁₅NO [1][5]

Molecular Weight 141.21 g/mol [1][5]

IUPAC Name 1-(piperidin-1-yl)propan-2-one [1]

Synonyms

1-Piperidinoacetone, 1-

piperidin-1-ylacetone, 1-(1-

piperidinyl)acetone,

Piperidylacetone

[1][3][4]

Physicochemical Data
The following table presents key physicochemical data for 1-Piperidinoacetone. Experimental

values for boiling point, melting point, and density are not readily available in the literature;

therefore, predicted values are provided where possible.
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Property Value Notes

Boiling Point
438.8°C at 760 mmHg

(Predicted)
[6]

Melting Point Not Available

Density 1.121 g/cm³ (Predicted) [6]

Refractive Index 1.523 (Predicted) [6]

Solubility
Miscible with water and many

organic solvents.

General property of similar

small ketones and amines.

XLogP3-AA 0.9 [1]

Chemical Characteristics and Reactivity
1-Piperidinoacetone is a stable compound under normal laboratory conditions. As a beta-

amino ketone, its reactivity is characterized by the presence of the piperidine ring and the

ketone functional group.

Basicity: The nitrogen atom in the piperidine ring imparts basic properties to the molecule.

Reactivity of the Carbonyl Group: The ketone group can undergo typical carbonyl reactions,

such as reduction to an alcohol or reaction with nucleophiles.

Stability: The compound is expected to be stable under standard storage conditions. Avoid

strong oxidizing agents.

Hazardous Reactions: No specific hazardous reactions have been reported for 1-
Piperidinoacetone. However, it is important to handle it with the care afforded to all

laboratory chemicals.

Experimental Protocols
The primary method for the synthesis of 1-Piperidinoacetone is the Mannich reaction. This

reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.guidechem.com/dictionary/en/54561-77-2.html
https://www.guidechem.com/dictionary/en/54561-77-2.html
https://www.guidechem.com/dictionary/en/54561-77-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperidinoacetone
https://www.benchchem.com/product/b1360080?utm_src=pdf-body
https://www.benchchem.com/product/b1360080?utm_src=pdf-body
https://www.benchchem.com/product/b1360080?utm_src=pdf-body
https://www.benchchem.com/product/b1360080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 1-Piperidinoacetone via Mannich Reaction
This protocol is based on the general procedure for the Mannich reaction of a ketone, a

secondary amine, and formaldehyde.

Reaction Scheme:

Synthesis of 1-Piperidinoacetone

Reactants

Product

Acetone

+Piperidine

Formaldehyde

1-Piperidinoacetone+ H₂O

Click to download full resolution via product page

Caption: Mannich reaction for the synthesis of 1-Piperidinoacetone.

Materials:

Acetone (excess)

Piperidine

Formaldehyde (37% aqueous solution)

Hydrochloric acid (concentrated)

Sodium hydroxide (pellets or concentrated solution)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1360080?utm_src=pdf-body
https://www.benchchem.com/product/b1360080?utm_src=pdf-body-img
https://www.benchchem.com/product/b1360080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diethyl ether or other suitable extraction solvent

Anhydrous magnesium sulfate or sodium sulfate

Ethanol

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine piperidine (1.0 eq) and an excess of acetone (e.g., 5-10 eq). Cool the

mixture in an ice bath.

Addition of Formaldehyde: Slowly add formaldehyde solution (1.0 eq) to the cooled mixture

with continuous stirring.

Acidification: After the addition of formaldehyde is complete, slowly add concentrated

hydrochloric acid to the reaction mixture. The addition is exothermic, so maintain the

temperature below 10°C.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture in an ice bath and basify by the

slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10.

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl

ether (3 x 50 mL).

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by vacuum distillation.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of 1-
Piperidinoacetone.
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Experimental Workflow: Synthesis and Purification

Combine Reactants
(Acetone, Piperidine, Formaldehyde)

Mannich Reaction
(Acid Catalyst, Room Temp, 24h)

Aqueous Work-up
(Basification & Extraction)

Drying of Organic Phase
(Anhydrous MgSO₄)

Solvent Removal
(Rotary Evaporation)

Purification
(Vacuum Distillation)

Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of 1-Piperidinoacetone.
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Spectral Data (Expected)
While experimental spectra for 1-Piperidinoacetone are not readily available, the expected

spectral characteristics can be predicted based on its structure and data from analogous

compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 1-Piperidinoacetone is expected to show the following signals:

~2.1 ppm (singlet, 3H): Protons of the methyl group (CH₃) adjacent to the carbonyl.

~3.2 ppm (singlet, 2H): Protons of the methylene group (CH₂) between the nitrogen and the

carbonyl group.

~2.4 ppm (multiplet, 4H): Protons on the carbons alpha to the nitrogen in the piperidine ring.

~1.5-1.6 ppm (multiplet, 6H): Protons on the beta and gamma carbons of the piperidine ring.

¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to exhibit the following signals:

~208 ppm: Carbonyl carbon (C=O).

~65 ppm: Methylene carbon adjacent to the nitrogen and carbonyl group.

~54 ppm: Carbons alpha to the nitrogen in the piperidine ring.

~26 ppm: Carbon beta to the nitrogen in the piperidine ring.

~24 ppm: Carbon gamma to the nitrogen in the piperidine ring.

~28 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Piperidinoacetone should display characteristic absorption bands for its

functional groups:
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~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.

2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

~1450 cm⁻¹ (moderate): C-H bending vibrations.

~1100-1200 cm⁻¹ (moderate): C-N stretching vibration.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 1-Piperidinoacetone would be expected to show

a molecular ion peak (M⁺) at m/z = 141. Common fragmentation patterns for beta-amino

ketones involve cleavage alpha to the nitrogen atom and alpha to the carbonyl group. A

prominent fragment would be expected at m/z = 98, corresponding to the loss of the acetyl

group (CH₃CO).

Safety and Handling
While a specific safety data sheet (SDS) for 1-Piperidinoacetone is not widely available,

general precautions for handling beta-amino ketones and piperidine derivatives should be

followed.[7]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.[7]

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

vapors. Avoid contact with skin and eyes.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
1-Piperidinoacetone is a valuable synthetic intermediate with predictable chemical properties

based on its beta-amino ketone structure. This guide provides a consolidated resource of its

known characteristics, a detailed protocol for its synthesis, and essential safety information.
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While experimental data for some physical properties and spectra are lacking, the provided

information, based on established chemical principles and data from similar compounds, offers

a strong foundation for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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